DL-norvaline

Antibacterial MRSA Synergy

This racemic DL-norvaline (CAS 6600-40-4) is a non-competitive arginase inhibitor and widely adopted HPLC internal standard. Its unique chromatographic behavior and potent enzyme inhibition are specific to this racemic mixture; substitution with L- or D-enantiomers will compromise assay validity and published method reproducibility. High purity ≥98% ensures consistent performance in amino acid quantification, metabolomics, and enzyme assays. Ideal for analytical laboratories requiring a well-characterized, lot-to-lot consistent standard.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 6600-40-4
Cat. No. B554988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-norvaline
CAS6600-40-4
SynonymsL-norvaline; norvaline; (S)-2-Aminopentanoicacid; 6600-40-4; (2S)-2-aminopentanoicacid; (S)-2-Aminovalericacid; l-(+)-norvaline; L(+)-Norvaline; 2-AMINO-PENTANOICACID; L-2-Aminovalericacid; L-2-aminopentanoicacid; h-nva-oh; Norvaline,L-; h-l-nva-oh; 2S-amino-pentanoicacid; UNII-A70UKS48FE; CHEBI:18314; (S)-(+)-2-Aminopentanoicacid; MFCD00064421; Valericacid,2-amino-; Pentanoicacid,2-amino-; l(+)-2-aminovalericacid; norvalin; norvaline,l; Norvaline(VAN)
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKeySNDPXSYFESPGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Norvaline CAS 6600-40-4: Core Identity and Procurement Context


DL-Norvaline (CAS 6600-40-4), also known as 2-aminopentanoic acid, is a non-proteinogenic, racemic mixture of the alpha-amino acid norvaline [1]. It serves as a fundamental research tool across multiple disciplines due to its dual functionality: it acts as a potent, non-competitive inhibitor of the enzyme arginase , and it is a widely adopted analytical internal standard for amino acid quantification via chromatographic methods . As a structural analog of the branched-chain amino acid valine, it is utilized in studies of enzyme specificity, metabolic pathway disruption, and peptide synthesis [2]. Its procurement is typically driven by the need for a well-characterized, high-purity racemic form that provides consistent performance in both in vitro enzyme assays and robust analytical workflows.

Critical Differentiation: Why DL-Norvaline Cannot Be Replaced by Generic Amino Acid Analogs


The racemic nature of DL-norvaline is a critical determinant of its utility, and substitution with either pure enantiomer (L- or D-norvaline) or a close structural analog like norleucine leads to profoundly different and often ineffective experimental outcomes. For instance, while the D-enantiomer demonstrates potent antibacterial synergy with oxacillin against MRSA, the L-form is completely inactive in this context [1]. Furthermore, in analytical chemistry, the specific chromatographic behavior of DL-norvaline as an internal standard is not interchangeable with norleucine or other amino acids, as its unique retention time and ionization properties are essential for method validation and accurate quantification . Similarly, in plant biology, the stereoisomers of norvaline exhibit distinct potency in initiating bacterial spore germination, with D-norvaline showing a specific EC50, a behavior not replicated by valine or other analogs [2]. These examples underscore that selecting the precise compound—DL-norvaline—is non-negotiable for replicating published findings and achieving assay-specific performance.

Quantitative Evidence Guide: Head-to-Head Performance of DL-Norvaline vs. Comparators


Enantiomer-Specific Antibacterial Synergy: D-Norvaline vs. L-Norvaline and DL-Norvaline with Oxacillin

In a study evaluating combinatorial antibacterial therapy against Methicillin-resistant Staphylococcus aureus (MRSA) LAC strain, D-norvaline exhibited strong synergistic inhibition of cell growth when combined with a sub-inhibitory concentration (12.5 µg/mL) of oxacillin. Under identical conditions, L-norvaline failed to inhibit growth at concentrations up to 2048 µg/mL, while the racemic DL-norvaline showed intermediate, but significantly reduced, potency [1].

Antibacterial MRSA Synergy

Impact on Membrane Integrity: D-Norvaline Treatment Reduces MRSA Fatty Acid Content

Treatment of the MRSA LAC strain with D-norvaline leads to a dramatic alteration in membrane composition. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a substantial decrease in total phospholipid fatty acid (PLFA) concentration in treated cells compared to untreated controls, indicating a direct impact on membrane biogenesis and integrity [1].

Membrane Disruption Phospholipid Fatty Acid MRSA

Differential Germination Induction: D-Norvaline vs. L-Norvaline and Analogs in C. novyi-NT Spores

In a screen for compounds capable of inducing germination in Clostridium novyi-NT spores, D-norvaline was identified as a potent germinant with a defined EC50, while its enantiomer L-norvaline and other valine analogs showed markedly different or no activity [1]. The study highlights the exquisite stereospecificity of the germination receptor, where D-norvaline's potency is comparable to that of L-cysteine, a known potent germinant.

Spore Germination Clostridium Bacterial Physiology

Analytical Specificity: DL-Norvaline as a Validated Internal Standard for Amino Acid Quantification

DL-Norvaline is a certified analytical standard (≥98.5% purity by HPLC) and is explicitly validated for use as an internal standard in complex mixtures . Its application is documented for the chromatographic separation and quantification of amino acids in biological and food samples, where it provides a consistent reference point for retention time and response factor, enabling accurate and reproducible analysis .

Analytical Chemistry Chromatography Metabolomics

Validated Research & Industrial Application Scenarios for DL-Norvaline and its Enantiomers


Antibacterial Drug Combination Therapy Research

Investigators studying novel combination therapies for multidrug-resistant infections like MRSA should utilize D-norvaline, not DL-norvaline or L-norvaline. The evidence clearly demonstrates that D-norvaline synergizes with sub-inhibitory concentrations of oxacillin to potently inhibit MRSA growth and disrupt membrane integrity, while the L-form is entirely inactive [1]. This specific application necessitates the procurement of the D-enantiomer for any translational study focused on antibacterial adjuvants.

Amino Acid Quantification in Complex Biological Matrices

Analytical and quality control laboratories performing amino acid analysis via HPLC or LC-MS should procure high-purity DL-norvaline (≥98.5%) as a certified analytical standard. Its documented utility as an internal standard in the chromatographic separation of amino acid mixtures, including those containing DL-norleucine, ensures method accuracy and reproducibility, which are essential for food testing, clinical diagnostics, and metabolomics research .

Mechanistic Studies of Bacterial Spore Germination

Researchers investigating the molecular mechanisms of spore germination in pathogenic Clostridium species should use D-norvaline as a specific chemical probe. Its defined EC50 for inducing germination in C. novyi-NT spores, and its distinct activity profile compared to L-norvaline and other valine analogs, makes it an invaluable tool for dissecting germination receptor function and screening for germination inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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